molecular formula C20H19N3O4S3 B2900434 4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide CAS No. 922916-55-0

4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide

カタログ番号: B2900434
CAS番号: 922916-55-0
分子量: 461.57
InChIキー: CXKPAAPIEJRAIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide is a sulfonamide-containing heterocyclic compound featuring a fused thiazolo-benzothiazole core. Its structural complexity arises from the 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl group, which distinguishes it from simpler thiazole or benzothiazole derivatives.

特性

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S3/c1-12-21-15-9-10-16-19(18(15)28-12)29-20(22-16)23-17(24)4-3-11-30(25,26)14-7-5-13(27-2)6-8-14/h5-10H,3-4,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKPAAPIEJRAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide involves multiple steps, typically starting with the preparation of the benzo[1,2-d:4,3-d’]bis(thiazole) core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The methoxyphenyl group is then introduced via sulfonylation reactions, followed by the attachment of the butanamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .

化学反応の分析

4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide undergoes various chemical reactions, including:

科学的研究の応用

4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide has several scientific research applications:

作用機序

The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .

類似化合物との比較

Structural Features and Molecular Properties

The compound’s structural analogs share key motifs such as sulfonamide/sulfonyl groups, heterocyclic rings, and amide linkages. A comparative analysis is presented below:

Compound Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents LogP (XLogP3) Reference
4-(4-Methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide Not explicitly provided Estimated >450 [1,3]thiazolo[4,5-g][1,3]benzothiazole 4-Methoxyphenylsulfonyl, butanamide Not reported Target
N-[4-(p-Tolyl)thiazol-2-yl]-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide C24H23N3O4S2 481.6 Thiazole p-Tolyl, 4-methylphenylsulfonyl Not reported
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide (CAS 6606-89-9) C15H19N3O3S2 353.5 Thiazole 4-Methylphenylsulfonyl, methylamino 2.0
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide (CAS 756867-67-1) C14H13N3OS3 335.5 Benzothiazole + thiazole Benzothiazol-2-ylsulfanyl Not reported
4-((4-Methoxyphenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide (CAS 922962-20-7) C22H25N3O8S 491.5 1,3,4-Oxadiazole 4-Methoxyphenylsulfonyl, 3,4,5-trimethoxyphenyl Not reported

Key Observations:

  • The oxadiazole analog () introduces a different heterocyclic scaffold with distinct electronic properties.
  • Substituent Effects: The 4-methoxyphenylsulfonyl group in the target compound may enhance solubility compared to non-polar substituents (e.g., 4-methylphenyl in ). The trimethoxyphenyl group in could improve membrane permeability due to increased lipophilicity.
  • Molecular Weight and LogP : The target’s higher molecular weight (estimated >450 g/mol) suggests lower solubility than smaller analogs like (353.5 g/mol) or (335.5 g/mol). The LogP of (2.0) indicates moderate lipophilicity, while the target’s LogP remains uncharacterized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide?

  • Methodology : The synthesis typically involves multi-step reactions starting with the formation of the thiazolo[4,5-g]benzothiazole core, followed by sulfonylation and subsequent coupling with the butanamide moiety. Key intermediates (e.g., 7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine) are prepared via cyclization of substituted thioureas or thioamides. The sulfonyl group is introduced using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction optimization requires controlled temperatures (40–60°C) and polar aprotic solvents (e.g., DMF or DMSO). Purification via column chromatography and recrystallization ensures >95% purity. Progress is monitored using TLC and NMR .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR validate the presence of methoxyphenyl (δ 3.8–4.0 ppm for OCH3_3), sulfonyl (δ 7.5–8.2 ppm for aromatic protons), and thiazolo-benzothiazole protons (distinct splitting patterns).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 503.12).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%).
  • Elemental Analysis : Matches calculated C, H, N, S content with experimental values .

Q. What are the key functional groups influencing the compound's bioactivity?

  • Methodology : The sulfonyl group enhances binding to hydrophobic pockets in target proteins, while the methoxyphenyl moiety improves metabolic stability. The thiazolo[4,5-g]benzothiazole core contributes to π-π stacking with aromatic residues in enzyme active sites. Comparative studies with analogs (e.g., fluorophenyl or isopropyl substitutions) reveal reduced activity when the sulfonyl group is replaced, highlighting its critical role .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

  • Methodology :

  • Core Modifications : Synthesize analogs with substitutions on the methoxyphenyl (e.g., Cl, NO2_2) or thiazolo-benzothiazole (e.g., methyl to ethyl) to assess steric/electronic effects.
  • Bioassays : Test inhibitory potency against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. IC50_{50} values from dose-response curves (0.1–100 µM) identify optimal substitutions.
  • Computational Modeling : Dock analogs into protein structures (e.g., PDB: 3ERT) to predict binding affinities. MD simulations (100 ns) validate stability of ligand-receptor complexes .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}), bioavailability (F%), and tissue distribution in rodent models. Poor in vivo activity may stem from rapid hepatic metabolism (CYP3A4/5-mediated).
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Introduce deuterium or fluorine atoms to block metabolic hotspots.
  • Formulation Optimization : Nanoemulsions or liposomes improve solubility (logP = 3.5–4.0) and reduce clearance .

Q. What strategies enhance aqueous solubility without compromising target affinity?

  • Methodology :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
  • Co-crystallization : Screen co-formers (e.g., succinic acid) to create salts with higher solubility.
  • PEGylation : Attach polyethylene glycol (PEG) chains to the sulfonamide nitrogen, balancing hydrophilicity and activity. Solubility is quantified via shake-flask method (pH 7.4 buffer) .

Q. How to investigate off-target interactions and selectivity?

  • Methodology :

  • Kinome-wide Profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) at 1 µM to identify off-target hits (<30% inhibition is acceptable).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cell lysates by measuring protein melting shifts.
  • CRISPR-Cas9 Knockout Models : Validate phenotype rescue in target-deficient cells .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。